molecular formula C7H10N2O2 B12878301 3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione CAS No. 607692-24-0

3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione

Cat. No.: B12878301
CAS No.: 607692-24-0
M. Wt: 154.17 g/mol
InChI Key: KJBLTDYUAKYRGE-UHFFFAOYSA-N
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Description

3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione is a substituted pyrrole-2,5-dione derivative characterized by an ethylamino group at the 3-position and a methyl group at the N(1) position of the pyrrole ring. Pyrrole-2,5-diones (maleimides) are versatile scaffolds in medicinal chemistry due to their ability to participate in Michael addition reactions and serve as intermediates in synthesizing bioactive molecules .

Properties

CAS No.

607692-24-0

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3-(ethylamino)-1-methylpyrrole-2,5-dione

InChI

InChI=1S/C7H10N2O2/c1-3-8-5-4-6(10)9(2)7(5)11/h4,8H,3H2,1-2H3

InChI Key

KJBLTDYUAKYRGE-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=O)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrrole-2,5-dione with ethylamine under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of diols.

    Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce diols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the ethylamino group.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising biological activities:

  • Vascular Diseases : Research indicates that derivatives of 3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione can induce endothelial cell differentiation from mesenchymal stem cells, which is crucial for vascular repair and regeneration.
  • Anxiolytic Effects : Some derivatives have demonstrated anxiolytic properties in animal models, suggesting potential applications in treating anxiety disorders .

Inhibition Studies

Recent studies have focused on the compound's role as an inhibitor for specific enzymes:

  • Cyclooxygenase-2 (COX-2) : Molecular docking studies revealed that certain derivatives exhibit selective inhibition of COX-2 over COX-1, indicating their potential as anti-inflammatory agents . For instance, compound MPO-0029 was identified with a high selectivity index for COX-2 inhibition .

Material Science Applications

The unique properties of 3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione extend to materials science:

  • Nanofiber Production : The compound can be utilized in the electrospinning process to create nanofibers that have applications in sensors and drug delivery systems . These nanofibers can enhance the stability and sensitivity of electrochemical sensors used for detecting various substances.

Case Study 1: Anxiolytic Activity

In vivo evaluations demonstrated that specific derivatives of 3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione exhibited significant anxiolytic activity at low doses in behavioral assays such as the light/dark box test and elevated plus-maze test . This suggests a potential pathway for developing new anxiolytic medications.

Case Study 2: COX Inhibition

A study highlighted the synthesis of new pyrrole derivatives that were screened for their ability to inhibit COX enzymes. One derivative showed an IC50 value of 6.0 nM against COX-2, outperforming existing drugs like celecoxib in selectivity and potency .

Mechanism of Action

The mechanism of action of 3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The following table summarizes key structural differences between 3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione and related compounds:

Compound Name Substituents at Position 3 N(1) Substituent Key Properties/Applications Reference
1-Methyl-1H-pyrrole-2,5-dione None Methyl Base scaffold; used in polymer chemistry
3-Amino-1-methyl-1H-pyrrole-2,5-dione Amino (-NH2) Methyl Intermediate in drug synthesis; CAS 34314-67-5
3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione Ethylamino (-NHCH2CH3) Methyl Enhanced lipophilicity; potential bioactivity Synthesized analog
3,4-Dimethyl-1H-pyrrole-2,5-dione Methyl None Crystallographically studied; limited bioactivity
3-(1H-Indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione Indole moiety Methyl 5-HT1A/SERT receptor affinity

Key Comparisons

  • 3-Amino vs. However, this substitution may reduce hydrogen-bonding capacity, affecting target binding.
  • N(1)-Methylation : The methyl group at N(1) stabilizes the pyrrole ring against hydrolysis, a feature shared with 1-methyl-1H-pyrrole-2,5-dione derivatives . This modification is critical for maintaining structural integrity in biological environments.
  • Indole-Containing Analogs: Compounds like 3-(1H-Indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione exhibit high affinity for serotonin receptors (5-HT1A) and serotonin transporters (SERT), suggesting that bulkier aromatic substituents at position 3 may enhance CNS activity . In contrast, the ethylamino group in the target compound may favor interactions with non-CNS targets, such as enzymes requiring nucleophilic active sites.

Biological Activity

3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione, also known as 1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione, is a nitrogen-containing heterocyclic compound with significant biological activity. Its unique structure, characterized by a pyrrole ring with two carbonyl groups at positions 2 and 5, allows it to participate in various biological interactions. This article explores its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of 3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione is C7H10N2O2C_7H_{10}N_2O_2, with a molecular weight of approximately 154.17 g/mol. The presence of ethyl and methylamino groups contributes to its distinctive chemical properties and potential biological activities.

Antimicrobial Activity

Research indicates that derivatives of 3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione exhibit notable antimicrobial properties. For instance, studies have shown that similar pyrrole derivatives demonstrate effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range between 3.12 to 12.5 μg/mL, indicating their potential as effective antibacterial agents .

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in the context of tyrosine kinase inhibition. Certain derivatives have shown the ability to inhibit the growth of cancer cell lines, including colon cancer cells. For example, one derivative demonstrated a growth inhibition (GI50) of approximately 1.01.6×108M1.0-1.6\times 10^{-8}M against various colon cancer cell lines . This suggests that modifications in side groups can significantly influence the anticancer activity of these compounds.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, 3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione has been explored for its anti-inflammatory properties. Studies on related compounds have shown that they can significantly inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This highlights the compound's potential in treating inflammatory diseases .

The biological activity of 3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione is thought to arise from its ability to interact with specific molecular targets within cells. For instance:

  • Cell Differentiation : The compound has been shown to enhance the differentiation of mesenchymal stem cells into endothelial cells, which is crucial for vascular repair mechanisms.
  • Enzyme Modulation : It may modulate enzyme activities involved in disease pathways, contributing to its therapeutic effects against various conditions.

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Vascular Therapy : A study demonstrated that derivatives could improve endothelial cell differentiation from mesenchymal stem cells, suggesting applications in treating vascular diseases like atherosclerosis and restenosis.
  • Cancer Treatment : In vivo studies indicated that specific derivatives inhibited tumor growth in chemically induced colon cancer models, supporting their development as targeted antitumor agents .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of 3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione compared to other related pyrrole derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dioneModerate (MIC: 3.12 - 12.5 μg/mL)High (GI50: 1.01.6×108M1.0-1.6\times 10^{-8}M)Significant inhibition of IL-6 and TNF-α
4-Amino-3-chloro-1H-pyrrole-2,5-dioneHighModerateModerate
Pyrrolyl benzamide derivativesHighHighLow

Q & A

Q. What are the recommended synthetic routes for 3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, maleimide derivatives (e.g., 3-ethyl-4-methyl-1H-pyrrole-2,5-dione) often undergo aminolysis with ethylamine under controlled pH and temperature. Optimization involves:

  • Solvent selection : Polar aprotic solvents like DMSO enhance reactivity .
  • Catalysts : Potassium carbonate or other mild bases improve yield by deprotonating the amine nucleophile .
  • Temperature : Reactions are typically conducted at 45–50°C to balance kinetics and side-product formation .
    Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethylamino and methyl groups) and detect tautomerism .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities, as seen in structurally similar pyrrole-diones .
  • Elemental analysis : Ensures stoichiometric purity (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Measures decomposition temperatures .
  • pH stability studies : Test solubility and degradation in acidic/basic buffers (e.g., pH 2–12) over 24–72 hours .
  • Light sensitivity : UV-Vis spectroscopy monitors photodegradation under UV/visible light .
  • Long-term storage : Stability is enhanced in inert atmospheres (argon) at –20°C .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress via HPLC or in-situ IR to identify intermediates (e.g., enolate formation in maleimide derivatives) .
  • DFT calculations : Predict regioselectivity in reactions (e.g., ethylamino group directing electrophilic substitution) .
  • Isotopic labeling : Use ¹⁵N-ethylamine to track nucleophilic attack pathways .

Q. How can computational methods like DFT be applied to predict the electronic properties or reaction mechanisms involving this compound?

Methodological Answer:

  • Electronic structure modeling : DFT (e.g., B3LYP/6-31G*) calculates HOMO-LUMO gaps, polarizability, and charge distribution .
  • Reaction pathway simulation : Identify transition states and activation energies for aminolysis or cycloaddition reactions .
  • Solvent effects : Use COSMO-RS models to predict solvation energies in polar vs. nonpolar solvents .

Q. What strategies are recommended for resolving contradictions between experimental data and theoretical models in studies of this compound?

Methodological Answer:

  • Cross-validation : Compare NMR chemical shifts with DFT-predicted values (δ ± 0.5 ppm tolerance) .
  • Sensitivity analysis : Vary computational parameters (basis sets, solvation models) to align with experimental kinetics .
  • Multi-technique characterization : Combine XRD, IR, and mass spectrometry to resolve structural ambiguities .

Q. What biological activity screening protocols are suitable for evaluating this compound’s potential as a bioactive agent?

Methodological Answer:

  • In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase assays), or antimicrobial activity (MIC determination) .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., methyl/ethyl groups) to correlate with bioactivity .
  • Metabolic stability : Use liver microsomes to assess Phase I/II metabolism rates .

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